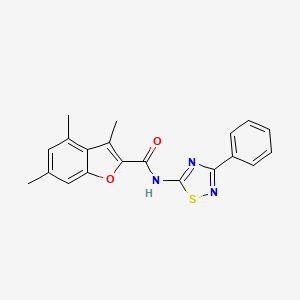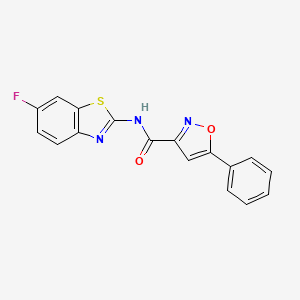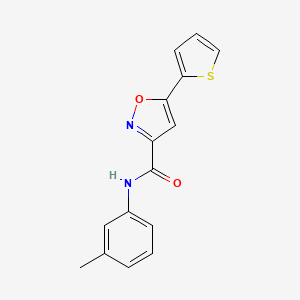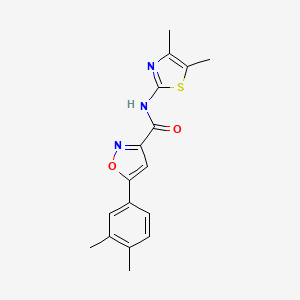![molecular formula C22H28N2O4 B11362510 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11362510.png)
2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide is an organic compound that features a methoxyphenyl group and a morpholine ring. Compounds with such structures are often investigated for their potential pharmacological properties, including analgesic, anti-inflammatory, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide typically involves the following steps:
Formation of the Intermediate: The initial step may involve the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Acylation: The amine is acylated using acetic anhydride or acetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic aromatic substitution reactions may occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized or reduced derivatives, as well as substituted phenyl compounds.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Used in the synthesis of other chemical compounds or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological activity being investigated. For example, if it has analgesic properties, it may interact with opioid receptors or inhibit the synthesis of prostaglandins. The morpholine ring could play a role in its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide: Lacks the morpholine ring.
2-(4-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide: Has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both methoxyphenyl groups and the morpholine ring may confer unique pharmacological properties, such as increased potency or selectivity for certain biological targets.
Properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-7-3-17(4-8-19)15-22(25)23-16-21(24-11-13-28-14-12-24)18-5-9-20(27-2)10-6-18/h3-10,21H,11-16H2,1-2H3,(H,23,25) |
InChI Key |
LVKYXDBQWBLCIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenyl)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11362436.png)



![3-Phenyl-1-[4-(propan-2-yl)benzyl]-1-pyridin-2-ylurea](/img/structure/B11362465.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(biphenyl-2-yl)acetamide](/img/structure/B11362471.png)
![2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide](/img/structure/B11362477.png)
![5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide](/img/structure/B11362496.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide](/img/structure/B11362502.png)
![N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11362504.png)

![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide](/img/structure/B11362516.png)

